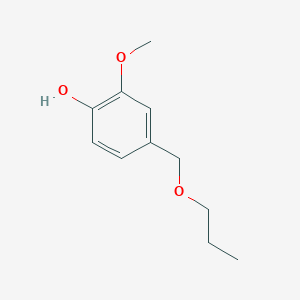

2-methoxy-4-(propoxymethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(propoxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-6-14-8-9-4-5-10(12)11(7-9)13-2/h4-5,7,12H,3,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOKRLWCAMWOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431043 | |

| Record name | Phenol, 2-methoxy-4-(propoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81995-38-2 | |

| Record name | Phenol, 2-methoxy-4-(propoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxy 4 Propoxymethyl Phenol

Strategies for O-Propoxymethylation of Phenolic Substrates

The formation of the propoxymethyl ether linkage at the phenolic hydroxyl group is a critical step in the synthesis of the target molecule. This can be achieved through several etherification strategies.

Classical Etherification Approaches and Optimization

The Williamson ether synthesis stands as a cornerstone for forming ether linkages and is highly applicable to the propoxymethylation of phenolic substrates like guaiacol (B22219). evitachem.comresearchgate.netyoutube.com This SN2 reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, in this case, propoxymethyl chloride. evitachem.comresearchgate.net

To enhance the efficiency of this classical method, particularly with less reactive phenols or to improve reaction conditions, phase-transfer catalysis (PTC) is often employed. udel.educhegg.comatlantis-press.combrainly.com PTC facilitates the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase containing the alkylating agent, thereby accelerating the reaction rate and often leading to higher yields under milder conditions. atlantis-press.combrainly.com Common phase-transfer catalysts include quaternary ammonium (B1175870) salts and polyethylene (B3416737) glycols (PEGs). chegg.comweebly.com

Table 1: Comparison of Classical Etherification Conditions for Phenols

| Method | Base | Catalyst | Solvent | Temperature | Yield | Reference |

| Williamson Ether Synthesis | Sodium Hydroxide (NaOH) | None | Ethanol | Reflux | Varies | youtube.com |

| Phase-Transfer Catalysis | Potassium Carbonate (K2CO3) | Tetrabutylammonium Iodide | Acetone | 50°C | High | udel.edu |

| Solvent-Free PTC | Sodium Hydroxide (NaOH) | PEG-400 | None | 140-150°C | >86% | chegg.com |

Modern Catalytic Methods and Reaction Mechanism Elucidation

Modern approaches to etherification often seek to replace stoichiometric bases and harsh conditions with more sustainable catalytic methods. Acid-catalyzed etherification represents one such strategy. For instance, the reaction of a phenolic alcohol with an alcohol in the presence of a solid acid catalyst can yield the corresponding ether. A study on the etherification of vanillyl alcohol with isopropanol (B130326) using Amberlyst-15, a sulfonic acid-functionalized resin, demonstrates the feasibility of this approach, achieving a high yield of the corresponding ether. scispace.com A similar strategy could be envisioned for the reaction of vanillyl alcohol with propanol (B110389) to yield 2-methoxy-4-(propoxymethyl)phenol.

Another innovative approach involves the electrochemical synthesis of methoxymethyl ethers from the corresponding aryloxy acetic acids. researchgate.net This method offers a reagent-free alternative, proceeding through an anodic decarboxylation. While this has been demonstrated for methoxymethyl ethers, its adaptation for propoxymethyl ethers presents a promising avenue for future research.

Precursor Synthesis and Functional Group Transformations in the 4-Position

The synthesis of the target molecule is intrinsically linked to the availability of suitably functionalized guaiacol precursors. Natural products like eugenol (B1671780) and isoeugenol (B1672232) serve as excellent starting materials, and various transformations can be employed to introduce the required propoxymethyl moiety at the 4-position.

Derivatization from Eugenol or Isoeugenol Analogues

Eugenol (4-allyl-2-methoxyphenol) and its isomer isoeugenol (2-methoxy-4-(1-propenyl)phenol) are readily available natural phenols that can be chemically modified to serve as precursors. nih.gov The allylic or propenylic side chain can be transformed through various reactions, such as oxidation or reduction, to introduce a functional group that can be further elaborated into the propoxymethyl group. For example, the double bond in eugenol can be cleaved oxidatively to yield vanillin (B372448) (4-formyl-2-methoxyphenol), a key intermediate.

Selective Reductions and Oxidations to Introduce the Propoxymethyl Moiety

A crucial step in one of the primary synthetic routes to 2-methoxy-4-(propoxymethyl)phenol involves the selective reduction of the aldehyde group of vanillin to a hydroxymethyl group, yielding vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol). udel.educhegg.combrainly.comweebly.com This transformation is commonly and efficiently achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic or aqueous basic medium. udel.educhegg.comweebly.com The resulting vanillyl alcohol can then be etherified with a propyl source, such as propyl bromide, under Williamson ether synthesis conditions to furnish the final product. A one-pot synthesis has also been patented where vanillin is reduced and subsequently alkylated in the same reaction vessel. google.com

Table 2: Conditions for the Selective Reduction of Vanillin

| Reducing Agent | Solvent | Temperature | Yield of Vanillyl Alcohol | Reference |

| Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | High | udel.edu |

| Sodium Borohydride (NaBH₄) | 1M Sodium Hydroxide (aq) | 10-15°C | 49% | scispace.com |

An alternative strategy involves starting from a precursor with a propyl group at the 4-position, such as 4-propylguaiacol (dihydroeugenol). The synthesis of the target compound would then require a selective oxidation of the benzylic position of the propyl group to introduce a hydroxyl group. nih.govnih.govmasterorganicchemistry.comorganic-chemistry.org This benzylic hydroxylation would yield 1-(4-hydroxy-3-methoxyphenyl)propan-1-ol, which could then be etherified at the newly introduced secondary alcohol. However, controlling the selectivity of benzylic oxidation to favor hydroxylation over further oxidation to the ketone can be challenging. masterorganicchemistry.com

Asymmetric Synthesis Approaches for Chiral Analogs (if applicable)

The target molecule, 2-methoxy-4-(propoxymethyl)phenol, is achiral. However, the synthesis of chiral analogs, for instance, where the propoxymethyl group is replaced by a chiral ether, could be of interest for certain applications. Asymmetric synthesis provides methodologies to obtain enantiomerically enriched or pure chiral compounds. youtube.comyoutube.com

One common strategy involves the use of a chiral auxiliary. youtube.com An achiral precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions, such as alkylation, would then proceed with facial selectivity controlled by the chiral auxiliary. Finally, the removal of the auxiliary would yield the desired enantiomerically enriched product.

Alternatively, chiral catalysts can be employed to induce asymmetry. youtube.com For example, a prochiral substrate could be transformed into a chiral product through the use of a chiral metal complex or an organocatalyst. While specific examples for the asymmetric synthesis of chiral analogs of 2-methoxy-4-(propoxymethyl)phenol are not prevalent in the literature, the general principles of asymmetric catalysis could be applied to precursors like vanillin or its derivatives to introduce chirality.

Unable to Generate Article Due to Lack of Specific Research on 2-Methoxy-4-(propoxymethyl)phenol

Following a comprehensive investigation of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research on the chemical compound 2-methoxy-4-(propoxymethyl)phenol . As a result, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the provided outline.

The initial and subsequent targeted searches for "Advanced Synthetic Methodologies" and "Green Chemistry Principles" related to the synthesis of 2-methoxy-4-(propoxymethyl)phenol did not yield any specific results for this particular molecule. The search results pertained to the synthesis of related, but structurally distinct, compounds such as:

Schiff base derivatives of vanillin.

2-Methoxy-4-(methoxymethyl)phenol (the methyl ether analog).

4-(2'-methoxyethyl)phenol.

2-methoxy-4-hydroxypropiophenone.

2-methoxy-4-propyl-phenol.

While general methodologies for the etherification of phenols and green chemistry approaches to ether synthesis are well-documented, the strict instructions to focus solely on 2-methoxy-4-(propoxymethyl)phenol and not introduce information outside this explicit scope prevent the extrapolation of these general methods. To do so would be speculative and would not meet the standard of a scientifically accurate and authoritative article based on verifiable research findings.

Therefore, without specific data on reaction conditions, catalysts, yields, and the application of green chemistry principles directly related to the synthesis of 2-methoxy-4-(propoxymethyl)phenol, the creation of the requested content, including detailed research findings and data tables, cannot be fulfilled.

Spectroscopic and Advanced Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H NMR or ¹³C NMR spectral data for 2-methoxy-4-(propoxymethyl)phenol could be located. Such data would be essential for the definitive structural elucidation of the molecule.

¹H NMR: A predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, the phenolic hydroxyl proton, and the protons of the propoxymethyl group (-O-CH₂-CH₂-CH₃ and Ar-CH₂-O-). The precise chemical shifts and coupling constants would be unique to this structure.

¹³C NMR: A predicted ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the aromatic ring, the methoxy carbon, and the carbons within the propoxymethyl substituent.

Without primary 1D NMR data, no information on 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) is available. These techniques are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring, and verifying the structure of the side chain.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Specific mass spectrometry data for 2-methoxy-4-(propoxymethyl)phenol, which would have a molecular weight of 196.24 g/mol , is not available.

No GC-MS analysis data, including retention times or fragmentation patterns, for 2-methoxy-4-(propoxymethyl)phenol has been reported in the searched literature. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the propyl group or the entire propoxymethyl side chain.

There is no available High-Resolution Mass Spectrometry (HRMS) data to confirm the exact mass of 2-methoxy-4-(propoxymethyl)phenol. HRMS would be used to verify its elemental composition (C₁₁H₁₆O₃).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental IR or Raman spectra for 2-methoxy-4-(propoxymethyl)phenol were found.

IR Spectroscopy: A theoretical IR spectrum would exhibit characteristic absorption bands for the phenolic O-H stretch, aromatic C-H stretches, C-O stretches associated with the ether and phenol (B47542) groups, and C-H bands from the alkyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information, particularly for the non-polar bonds and the aromatic ring structure.

Due to the absence of specific empirical data, a detailed and scientifically accurate article focusing solely on the spectroscopic characterization of 2-methoxy-4-(propoxymethyl)phenol cannot be generated at this time.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for the analysis of 2-methoxy-4-(propoxymethyl)phenol, enabling its separation from impurities and related isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for achieving high-resolution separation and accurate quantification.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like 2-methoxy-4-(propoxymethyl)phenol. The development of a robust GC method is essential for assessing the purity of the compound and for separating it from structurally similar compounds.

Sample Preparation and Derivatization:

For GC analysis, phenols can be analyzed directly or after derivatization. epa.gov Direct analysis by GC with a Flame Ionization Detector (FID) is possible for underivatized phenols. epa.gov However, derivatization can improve peak shape and detection sensitivity. A common derivatization technique for phenols is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether. researchgate.net This process enhances the volatility of the analyte, leading to better chromatographic performance.

Column Selection and Operating Conditions:

The choice of the capillary column is critical for achieving the desired separation. A non-polar or medium-polarity column is typically suitable for the analysis of phenolic compounds. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a common choice for the separation of methoxyphenols. nih.gov

A typical GC method for the analysis of 2-methoxy-4-(propoxymethyl)phenol would involve a temperature-programmed oven to ensure the efficient elution of the compound and the separation of any impurities. The injector and detector temperatures are set high enough to prevent condensation and ensure efficient detection.

Table 1: Illustrative GC Method Parameters for the Analysis of 2-methoxy-4-(propoxymethyl)phenol

| Parameter | Value |

| Column | |

| Stationary Phase | 5% Diphenyl / 95% Dimethyl Polysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Inlet Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | |

| Initial Temperature | 100 °C (hold for 2 min) |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C (hold for 5 min) |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection | |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Detector | |

| Type | Flame Ionization Detector (FID) |

Detection:

A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like 2-methoxy-4-(propoxymethyl)phenol due to its high sensitivity and wide linear range. researchgate.netnih.gov For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS). researchgate.netresearchgate.net GC-MS provides valuable information about the molecular weight and fragmentation pattern of the compound, aiding in its unequivocal identification. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including phenols that may not be sufficiently volatile for GC analysis. nih.gov It is particularly useful for the separation of isomers and for purity determination. thermofisher.com

Stationary Phase and Mobile Phase Selection:

Reversed-phase HPLC is the most common mode used for the analysis of phenolic compounds. sielc.comsielc.com A C18 (ODS - octadecylsilane) column is a popular choice, offering good retention and separation for moderately polar compounds. nih.gov For enhanced selectivity, especially in the separation of positional isomers, a pentafluorophenyl (PFP) stationary phase can be advantageous. thermofisher.com

The mobile phase typically consists of a mixture of water (often acidified with formic acid or phosphoric acid to suppress the ionization of the phenolic hydroxyl group and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. nih.gov

Table 2: Illustrative HPLC Method Parameters for the Analysis of 2-methoxy-4-(propoxymethyl)phenol

| Parameter | Value |

| Column | |

| Stationary Phase | C18 (5 µm particle size) |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase | |

| A | Water with 0.1% Formic Acid |

| B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B |

| 2-15 min: 30-80% B | |

| 15-17 min: 80% B | |

| 17-18 min: 80-30% B | |

| 18-20 min: 30% B | |

| Flow Rate | 1.0 mL/min |

| Temperature | |

| Column Oven | 30 °C |

| Detection | |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 280 nm |

| Injection | |

| Injection Volume | 10 µL |

Detection and Quantification:

A UV-Vis Diode Array Detector (DAD) is commonly used for the detection of phenolic compounds, as the aromatic ring exhibits strong absorbance in the UV region (typically around 280 nm). nih.gov The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can aid in peak purity assessment and compound identification. For quantitative analysis, a calibration curve is constructed by injecting standard solutions of 2-methoxy-4-(propoxymethyl)phenol at different concentrations and plotting the peak area against the concentration. This allows for the accurate determination of the compound's concentration in unknown samples.

Theoretical and Computational Chemistry of 2 Methoxy 4 Propoxymethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-methoxy-4-(propoxymethyl)phenol. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic behavior.

DFT studies are employed to determine key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap. nih.gov These descriptors are fundamental to understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For instance, in related phenolic compounds, a lower HOMO-LUMO gap is associated with increased reactivity. nih.gov

The ionization potential, which is the energy required to remove an electron from a molecule, can also be calculated. A lower ionization potential indicates that the molecule is more easily ionized and thus more reactive. nih.gov These quantum chemical calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), to optimize the molecular geometry and calculate electronic properties. scispace.comresearchgate.netijsrst.com

Table 1: Calculated Electronic Descriptors for a Related Methoxyphenol

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -0.1725 | Indicates the capacity to donate an electron. |

| LUMO Energy | -0.0294 | Indicates the capacity to accept an electron. |

| HOMO-LUMO Gap | 0.1431 | A smaller gap suggests higher reactivity. nih.gov |

| Ionization Potential | 0.1725 | A lower value points to higher reactivity. nih.gov |

Note: Data presented is for a related methoxyphenol compound and serves as an illustrative example of the types of parameters calculated.

Theoretical calculations are also a powerful tool for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net By calculating the theoretical chemical shifts and vibrational frequencies, researchers can aid in the interpretation of experimental spectra or even predict the spectra of novel compounds. epstem.netepstem.net

For instance, ¹H-NMR and ¹³C-NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT. epstem.net These theoretical values can then be correlated with experimental data to confirm the structure of the molecule. epstem.net Similarly, theoretical IR spectra can be generated, and the calculated vibrational frequencies can be compared with experimental FT-IR data to assign specific vibrational modes. researchgate.net

Table 2: Predicted Spectroscopic Data for Related Phenolic Compounds

| Spectrum Type | Predicted Peaks |

| ¹H-NMR | Chemical shifts are calculated and can be correlated with experimental data. hmdb.cachemicalbook.com |

| ¹³C-NMR | Chemical shifts are calculated to aid in structural elucidation. chemicalbook.comchemicalbook.com |

| IR | Vibrational frequencies are predicted for various functional groups. researchgate.netnist.gov |

Note: This table illustrates the types of spectroscopic data that can be predicted. Specific values would be dependent on the exact molecule and the computational methods used.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of their conformational landscapes and interactions with biological macromolecules like proteins. nih.govresearchgate.net These simulations model the movement of atoms over time, offering insights into how a molecule like 2-methoxy-4-(propoxymethyl)phenol might behave in a biological system. nih.govresearchgate.net

By simulating the molecule in a solvent, researchers can identify its preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a receptor or enzyme active site. nih.gov MD simulations can also be used to study the stability of ligand-protein complexes, revealing the key interactions that maintain the bound state. researchgate.net This information is invaluable for drug design and understanding the molecular basis of a compound's biological activity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Methoxyphenols

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the structural or property descriptors of a set of compounds with their biological activity. longdom.orgijpsr.com For methoxyphenols, QSAR models can be developed to predict their antioxidant activity or other biological effects. nih.govnih.govmdpi.com

The process involves calculating a range of molecular descriptors for a series of related compounds with known activities. nih.gov These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues. nih.govresearchgate.net These models can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test. longdom.org

Table 3: Key Aspects of QSAR Modeling for Methoxyphenols

| QSAR Component | Description |

| Descriptors | Molecular properties (e.g., electronic, steric, hydrophobic) are calculated for each compound. nih.gov |

| Biological Activity | Experimental data on the activity of the compounds is required (e.g., antioxidant capacity). mdpi.com |

| Statistical Model | A mathematical equation is developed to correlate descriptors with activity. nih.govmdpi.com |

| Prediction | The model is used to predict the activity of new, unsynthesized compounds. nih.gov |

In Silico Molecular Docking Simulations with Defined Biological Targets (e.g., Enzyme Active Sites)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. jbcpm.comnih.gov For 2-methoxy-4-(propoxymethyl)phenol, docking simulations can be used to investigate its potential interactions with specific biological targets, such as the active sites of enzymes. mdpi.comnih.gov

The process involves placing the ligand into the binding site of the protein and calculating the binding energy for different orientations. jbcpm.com The orientation with the lowest binding energy is considered the most likely binding mode. jbcpm.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govfip.org This information can provide insights into the mechanism of action of the compound and can be used to design new molecules with improved binding affinity and selectivity. nih.gov For example, docking studies have been used to understand how other phenolic compounds interact with enzymes like tyrosinase and cyclooxygenase. mdpi.comfip.org

Investigations into Biological Interactions and Mechanistic Pathways in Vitro Studies

Mechanistic Investigations of Enzyme Modulation

The modulation of enzyme activity is a key area of investigation for 2-methoxyphenols. Notably, their interaction with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process, has been a subject of study.

Cyclooxygenase Inhibition in 2-Methoxyphenols

Cyclooxygenase exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov A number of 2-methoxyphenols have demonstrated inhibitory effects on COX-2. nih.gov For instance, studies have explored the relationship between the chemical structure of 2-methoxyphenols and their COX-2 inhibitory activity. nih.gov Research has also focused on the structural basis of selective COX-2 inhibition by various anti-inflammatory agents, providing insights into the molecular interactions that govern this selectivity. nih.gov A related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to reduce the expression of COX-2 in lipopolysaccharide (LPS)-induced inflammatory models. nih.gov Similarly, 2-methoxy-4-vinylphenol (B128420) (2M4VP) has been found to inhibit the expression of both inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated cells. nih.gov

Elucidation of Cellular Signaling Pathway Interactions in Model Systems

The biological effects of 2-methoxyphenols are often mediated through their interaction with complex cellular signaling pathways.

NF-κB, MAPK, FAK, and AKT Pathways

Research has shown that 2-methoxy-4-vinylphenol (2M4VP) can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK. nih.gov This suppression is achieved by inhibiting the translocation of the NF-κB p65 subunit into the nucleus. nih.gov Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been found to suppress tumor growth by inhibiting IkappaB kinase β (IKKβ), a key regulator of the NF-κB pathway. nih.gov MMPP has also been demonstrated to downregulate the activity of the AKT signaling pathway, which is involved in cell survival and proliferation. nih.govnih.gov Specifically, MMPP was found to inhibit the phosphorylation of VEGFR2, leading to a downstream reduction in AKT activity. nih.govnih.gov

Molecular Interactions with Microbial Biomolecules

The antimicrobial properties of some 2-methoxyphenols have been attributed to their direct interaction with essential microbial biomolecules.

DNA Gyrase and Lipoprotein Interactions

Molecular docking studies have provided insights into the potential antimicrobial mechanisms of 2-methoxy-4-vinylphenol. These studies revealed that this compound can interact with high affinity to DNA gyrase and lipoprotein LpxC, which are crucial for bacterial cell wall synthesis and integrity. nih.govnih.gov This interaction is believed to contribute to the observed antimicrobial efficacy of the compound. nih.govnih.gov

Mechanisms of Radical Scavenging and Redox Modulation in Chemical Systems

Many 2-methoxyphenols exhibit antioxidant properties through their ability to scavenge free radicals and modulate redox processes.

The radical-scavenging activity of various natural and synthetic methoxyphenols has been investigated using methods such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay. nih.gov Studies have shown that the antioxidant capacity of phenolic compounds is influenced by their chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups. frontiersin.org The stoichiometric factor (n), which represents the number of free radicals trapped by one mole of a phenolic compound, has been determined for several 2-methoxyphenols and their dimers, providing a quantitative measure of their anti-peroxy radical activity. researchgate.netnih.gov For example, dimerization of some 2-methoxyphenols was found to enhance their radical scavenging activity. nih.gov The mechanism often involves the donation of a hydrogen atom from the phenolic hydroxyl group to stabilize the free radical. researchgate.net

In Vitro Studies on Cell Cycle Regulatory Mechanisms

The ability of certain 2-methoxyphenols to influence the cell cycle has been explored in vitro.

Retinoblastoma Protein Phosphorylation and PCNA Expression

A study on 2-methoxy-4-vinylphenol (2M4VP) demonstrated its ability to induce cell cycle arrest at the G1 phase. nih.gov This effect was linked to the inhibition of hyper-phosphorylation of the retinoblastoma protein (pRb). nih.gov The inactivation of pRb through phosphorylation is a critical step for cell cycle progression, and its inhibition can lead to cell growth arrest. nih.gov The study found that 2M4VP decreased the expression of cyclin D1 and cyclin E and inhibited the kinase activities of CDK4 and CDK2, all of which are involved in pRb phosphorylation. nih.gov Furthermore, a study on (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) in a xenograft mouse model showed a decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation. nih.gov

Plant Growth Regulation Studies in Model Plants

Phenolic compounds are known to play various roles in plant growth and development.

Research has shown that some novel 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols possess cytokinin-like activity. researchgate.net These compounds were found to stimulate betacyanin synthesis in Amaranthus caudatus cotyledons and the growth of excised radish cotyledons, and they also retarded chlorophyll (B73375) degradation in radish leaf discs. researchgate.net Phenolic compounds can influence plant growth by regulating auxin transport and enzymatic activities. nih.gov They are also involved in plant defense mechanisms and responses to oxidative stress. nih.gov

Structure Activity Relationship Sar Studies of 2 Methoxy 4 Propoxymethyl Phenol and Its Analogs

Impact of Substituent Modifications at the 4-Position on Mechanistic Interactions

The nature of the substituent at the 4-position of the guaiacol (B22219) ring plays a pivotal role in determining the mechanistic interactions of these phenolic compounds with biological systems. The introduction of different functional groups at this position can significantly alter the molecule's polarity, steric hindrance, and electron-donating or -withdrawing properties, thereby influencing how it interacts with cellular targets.

For instance, in the context of antioxidant activity, the substituent at the 4-position can modulate the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. Studies on various 4-substituted guaiacol derivatives have shown that the electronic nature of the substituent is a key determinant of their antioxidant potential. Electron-donating groups can increase the electron density on the aromatic ring, which can enhance the stability of the resulting phenoxyl radical and thus improve antioxidant efficacy.

Role of the Propoxymethyl Moiety in Determining Biological Potency and Selectivity

The propoxymethyl moiety at the 4-position is a key structural feature that influences the biological potency and selectivity of 2-methoxy-4-(propoxymethyl)phenol. This group imparts a unique combination of lipophilicity and potential for hydrogen bonding, which can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for specific biological targets.

The length and nature of the alkoxy group in 4-alkoxymethyl guaiacol derivatives can significantly impact their biological activity. While specific data on the propoxymethyl derivative is limited, studies on related compounds suggest that the lipophilicity conferred by the alkyl chain can enhance membrane permeability, potentially leading to increased intracellular concentrations and greater biological effect. However, excessive lipophilicity can also lead to non-specific binding and reduced selectivity.

The presence of the ether linkage within the propoxymethyl group introduces a degree of flexibility and potential for specific hydrogen bond interactions that are not present in simple alkyl-substituted analogs. This could be a critical factor in determining the compound's selectivity for certain enzymes or receptors over others.

Influence of Aromatic Ring Substitutions on Electronic Properties and Reactivity

The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, which increases the electron density at the ortho and para positions of the aromatic ring. nih.gov This activation of the ring makes it more susceptible to electrophilic aromatic substitution and can also influence the acidity of the phenolic hydroxyl group.

The propoxymethyl group at the 4-position, while primarily affecting steric and lipophilic properties, also has electronic effects. The ether oxygen has lone pairs of electrons that can be donated to the ring via resonance, further increasing its electron density. However, the electronegativity of the oxygen also exerts an electron-withdrawing inductive effect. The net electronic effect of the propoxymethyl group will be a balance of these opposing forces and will influence the molecule's reactivity in various chemical and biological reactions. Generally, alkoxy groups are considered to be activating groups, meaning they increase the reactivity of the aromatic ring towards electrophiles. nih.gov

Table 1: Predicted Electronic Properties of 4-Substituted Guaiacol Analogs

| Compound Name | 4-Position Substituent | Predicted Electronic Effect of Substituent |

| 2-Methoxy-4-(propoxymethyl)phenol | -CH₂OCH₂CH₂CH₃ | Electron-donating (activating) |

| 2-Methoxy-4-propylphenol (B1219966) | -CH₂CH₂CH₃ | Electron-donating (activating) |

| 2-Methoxy-4-vinylphenol (B128420) | -CH=CH₂ | Electron-donating (activating) |

This table is based on the general understanding of substituent effects on aromatic rings.

Comparative Analysis with Dihydrogenated, Unsaturated, and Other Ether Analogs

A comparative analysis of 2-methoxy-4-(propoxymethyl)phenol with its analogs that have different C4-substituents, such as a propyl group (dihydrogenated), a vinyl group (unsaturated), or other ether functionalities, provides valuable insights into its structure-activity relationship.

2-methoxy-4-propylphenol (Dihydroeugenol): This analog lacks the ether oxygen in the side chain. Studies comparing the antioxidant activity of eugenol (B1671780) (2-methoxy-4-allylphenol) and its dihydrogenated form, dihydroeugenol, have shown that the saturation of the side chain can influence antioxidant potency. For instance, some research suggests that dihydroeugenol exhibits a higher inhibitory effect on lipid peroxidation compared to eugenol. researchgate.netnih.govpsu.edu This suggests that the presence of a double bond is not always essential for high antioxidant activity and that the alkyl chain itself contributes to the effect.

2-methoxy-4-vinylphenol: This unsaturated analog is a known flavoring agent and is found in various natural sources. wikipedia.org Its vinyl group provides a site for potential polymerization and other addition reactions. In terms of biological activity, 2-methoxy-4-vinylphenol has been investigated for its antimicrobial and antioxidant properties. nih.govnih.gov A systematic competitive inhibition study on the germination-inhibiting activity of 2-methoxy-4-vinylphenol highlighted that an alkene moiety on the ring is a criterion for increasing its inhibitory ability. ebi.ac.uk

Other Ether Analogs: The introduction of an ether linkage in the side chain, as seen in 2-methoxy-4-(propoxymethyl)phenol, can significantly alter the molecule's properties compared to simple alkyl or alkenyl analogs. The ether oxygen can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. Furthermore, the flexibility of the ether linkage can allow the molecule to adopt different conformations, potentially leading to better interactions with specific receptor sites. Studies on phenolic lignans (B1203133) have shown that the degree of oxidation at the benzylic position, which can involve ether linkages, can reduce antioxidant activity. nih.govacs.org This indicates that the specific placement and nature of the ether functionality are critical.

Table 2: Comparative Antioxidant Activity of Eugenol and its Analogs

| Compound | IC50 (μM) for TBARS formation inhibition |

| Eugenol | >100 |

| Dihydroeugenol | 42 |

| Dieugenol | 16 |

| Tetrahydrodieugenol | 16.4 |

| α-Tocopherol | 63.7 |

Data adapted from Fujisawa et al., 2000. researchgate.netnih.govpsu.edu TBARS (Thiobarbituric Acid Reactive Substances) assay is a method to measure lipid peroxidation.

The available data, primarily on related guaiacol derivatives, suggests that the propoxymethyl group in 2-methoxy-4-(propoxymethyl)phenol likely confers a unique profile of biological activity. The combination of its electronic-donating nature, moderate lipophilicity, and the potential for hydrogen bonding via the ether linkage suggests that it could have interesting and potentially selective biological effects that warrant further investigation.

Enzymatic Biotransformation and Metabolic Pathways in Vitro Focus

Microbial Transformation Studies of 2-Methoxy-4-(propoxymethyl)phenol

Currently, there are no publicly available scientific studies that specifically investigate the microbial transformation of 2-methoxy-4-(propoxymethyl)phenol. Research focusing on the biotransformation of this particular compound by microorganisms appears to be a novel area yet to be explored. Consequently, there is no data to present regarding the microorganisms capable of transforming this compound or the conditions under which such transformations might occur.

Characterization of Enzymatic Derivatization and Degradation Pathways

Consistent with the lack of microbial transformation studies, there is no available research characterizing the specific enzymatic derivatization and degradation pathways of 2-methoxy-4-(propoxymethyl)phenol. While general enzymatic reactions involving phenolic compounds are well-documented, the specific enzymes and metabolic routes involved in the breakdown or modification of the 2-methoxy-4-(propoxymethyl)phenol structure have not been elucidated. Therefore, no data on metabolic intermediates or final degradation products can be provided.

Identification and Isolation of Biocatalysts Involved in Transformations

As there are no studies on the microbial transformation or enzymatic degradation of 2-methoxy-4-(propoxymethyl)phenol, no biocatalysts (such as specific enzymes or microorganisms) have been identified or isolated for their ability to act on this compound. This remains a potential area for future research and discovery within the field of biocatalysis and environmental microbiology.

Research on Derivatives and Structural Analogs of 2 Methoxy 4 Propoxymethyl Phenol

Synthesis and Academic Exploration of Novel Propoxymethyl Ether Derivatives

The synthesis of 2-methoxy-4-(propoxymethyl)phenol and its related alkoxymethyl ether derivatives typically proceeds from readily available precursors derived from lignin (B12514952), such as vanillin (B372448) or vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol).

Synthesis via Williamson Ether Synthesis: A primary and highly versatile method for preparing these ethers is the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. For 2-methoxy-4-(propoxymethyl)phenol, the synthesis can be envisioned through two main pathways starting from vanillyl alcohol:

Pathway A: Deprotonation of the benzylic alcohol of vanillyl alcohol followed by reaction with a propyl halide (e.g., 1-bromopropane). This pathway is less common due to the competitive deprotonation of the more acidic phenolic hydroxyl group.

Pathway B (More Viable): Protection of the phenolic hydroxyl group of vanillyl alcohol, followed by etherification of the benzylic alcohol, and subsequent deprotection. A more direct route involves the reaction of the sodium salt of vanillyl alcohol with a propyl halide, though careful control of reaction conditions is necessary to favor O-alkylation at the benzylic position.

A related one-pot method has been developed for synthesizing vanillyl alcohol ethers, where vanillin is reduced and etherified in the same reaction vessel using a metal complex hydride and an alkylating agent. google.com This approach simplifies the process, making it more efficient for producing compounds like vanillyl butyl ether and could be adapted for propoxymethyl derivatives. google.comchemicalbook.com

Precursor Synthesis: The key starting material, vanillyl alcohol, is typically synthesized by the reduction of vanillin. sciencemadness.org Sodium borohydride (B1222165) (NaBH₄) is commonly used for this reduction due to its selectivity for the aldehyde group over other functionalities present on the aromatic ring. sciencemadness.orguny.ac.id

Academic Exploration: Research into related alkoxymethyl ethers has focused on their potential as bio-based platform chemicals. For instance, ethers derived from vanillyl alcohol have been used to create bio-based epoxy resins. acs.org The length of the alkyl chain on the ether linkage (e.g., methyl vs. propyl) is a key variable that can be tuned to modify the physical and chemical properties of the resulting materials, such as glass transition temperature and mechanical strength. acs.org

Table 1: Synthesis Methods for Related Methoxyphenol Ethers

| Product | Precursor(s) | Reagents & Method | Reference(s) |

|---|---|---|---|

| Vanillyl Butyl Ether | Vanillyl alcohol, 1-Butanol | Acid-catalyzed dehydration/condensation | chemicalbook.com |

| Vanillyl Alcohol Ethers | Vanillin | Metal complex hydride, Alkylating agent (one-pot) | google.com |

| 4-(2'-methoxyethyl)phenol | alpha-Methoxy-4-hydroxyacetophenone | Catalytic hydrogenation (H₂, Pd/C) | prepchem.comgoogle.comgoogle.com |

| 1-Methoxy-4-propoxybenzene | 4-Methoxyphenol, 1-Bromopropane | Williamson ether synthesis with phase transfer catalyst | quizlet.com |

Investigation of Ester and Glycosidic Forms

The phenolic and benzylic hydroxyl groups of 2-methoxy-4-(propoxymethyl)phenol and its analogs are amenable to further functionalization, notably through the formation of esters and glycosides.

Ester Derivatives: Esterification can occur at either the phenolic or the benzylic hydroxyl group of the parent alcohol, vanillyl alcohol. Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), is a common method. uny.ac.id Studies on the acetylation of vanillyl alcohol show that the reactivity of the phenolic versus the aliphatic hydroxyl group can be influenced by the choice of catalyst. rsc.org For example, with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, the reactivity of the phenolic hydroxyl is higher, whereas with sodium acetate (B1210297) or sulfuric acid, the aliphatic hydroxyl shows greater reactivity. rsc.org The synthesis of vanillyl acetate from vanillyl alcohol and acetic acid has been well-documented, yielding a product with distinct spectroscopic characteristics compared to its precursor. uny.ac.idscribd.com

Glycosidic Derivatives: Glycosylation of phenolic compounds is a key process in nature and a significant area of chemical research. Glycosides often exhibit increased water solubility and modified biological activity compared to the parent aglycone. The synthesis of glycosides can be achieved through chemical or enzymatic methods.

Chemical Synthesis: Chemical methods often involve reacting an activated sugar donor (e.g., a glycosyl halide or acetate) with the phenolic aglycone in the presence of a promoter, such as boron trifluoride etherate. nih.govethernet.edu.et This approach has been used to prepare a variety of p-methoxyphenyl glycosides. nih.gov

Enzymatic Synthesis: Biocatalysis using enzymes like glycosyltransferases (GTs) or glycoside hydrolases (GHs) offers a powerful and stereoselective alternative for glycoside synthesis. nih.gov For instance, S-glycosyltransferases have been identified that catalyze the formation of S-glycosidic bonds, and engineered GHs, known as "thioligases," can form thioglycosidic linkages. nih.gov Similar enzymatic strategies can be applied for the O-glycosylation of methoxyphenols.

Table 2: Examples of Ester and Glycoside Derivatives of Related Phenols

| Derivative Type | Aglycone/Precursor | Key Reagents/Enzymes | Product Example | Reference(s) |

|---|---|---|---|---|

| Ester | Vanillyl Alcohol | Acetic Acid, H₂SO₄ | Vanillyl Acetate | uny.ac.id |

| Ester | Vanillin | Acetic Anhydride, NaOH | 4-Acetoxy-3-methoxybenzaldehyde | scribd.com |

| Glycoside | Various 1-O-acetyl sugars | p-Methoxyphenol, BF₃·OEt₂ | p-Methoxyphenyl β-D-glycopyranosides | nih.gov |

| Glycoside | Thiohydroximate | UDP-α-D-glucose, UGT74B1 (S-GT) | Desulfoglucosinolate | nih.gov |

Studies on Dimeric and Oligomeric Forms of Related Methoxyphenols

The phenolic structure of 2-methoxy-4-(propoxymethyl)phenol makes it susceptible to oxidative coupling reactions, which can lead to the formation of dimers and higher oligomers. This process is fundamental to the biosynthesis of lignin, a complex polymer derived from the oxidative coupling of monolignols like coniferyl alcohol. researchgate.netnih.govwikipedia.org

Oxidative Coupling Mechanisms: Oxidative coupling is a radical-mediated process where a one-electron oxidation of a phenol (B47542) generates a phenoxy radical. wikipedia.orgmdpi.com This radical is delocalized across the aromatic ring and side chain, allowing for coupling at various positions to form C-C or C-O linkages. Common linkages found in lignin and its model compounds include β-O-4', β-5', 5-5', and β-β'. nih.govchalmers.seresearchgate.net The specific type of linkage formed is influenced by the reaction conditions and the structure of the monomer.

Synthesis and Characterization of Dimers: Researchers have synthesized and characterized various dimers from o-methoxyphenols like eugenol (B1671780), isoeugenol (B1672232), and p-cresol (B1678582) to study their properties. researchgate.netnih.govnih.govresearchgate.net For example, the oxidative coupling of p-cresol and p-methoxyphenol can produce ortho-ortho linked biphenol dimers. nih.govresearchgate.net These dimerization reactions can be initiated using chemical oxidants (e.g., iron(III) chloride), electrochemical methods, or enzymes like peroxidases. mdpi.comrsc.orgnih.gov Studies have shown that dimerization can significantly alter the biological and antioxidant properties of the parent monomers. researchgate.netnih.gov For instance, certain dimers of eugenol and isoeugenol showed enhanced inhibitory effects on cyclooxygenase-2 (COX-2) expression compared to their monomeric precursors. researchgate.net

Lignin Oligomers: The study of lignin oligomers provides insight into the complex structures that can arise from the polymerization of methoxyphenol units. researchgate.netacs.org Advanced analytical techniques like mass spectrometry are used to sequence these oligomers, revealing the specific linkages between monomeric units. nih.gov Understanding the formation and structure of these dimers and oligomers is crucial for developing processes for lignin depolymerization and valorization into valuable aromatic chemicals. researchgate.netresearchgate.net

Impact of Stereoisomeric and Positional Isomeric Variations on Research Outcomes

The specific arrangement of atoms and functional groups in methoxyphenol derivatives profoundly influences their chemical and physical properties.

Stereoisomerism: Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of methoxyphenol research, stereoisomerism is particularly relevant in the products of oxidative coupling. For example, the dimerization of coniferyl alcohol can lead to the formation of pinoresinol, which contains chiral centers. mdpi.com The stereoselectivity of such reactions, whether they produce a racemic mixture or favor a particular enantiomer or diastereomer, can be highly dependent on the catalyst (e.g., enzymatic vs. chemical) and reaction conditions. mdpi.com This stereochemistry can, in turn, have a significant impact on the biological activity of the resulting molecules.

Positional Isomerism: Positional isomers have the same functional groups but attached at different positions on the parent structure.

Substitution on the Ring: The location of the methoxy (B1213986) group relative to the hydroxyl and alkyl side chain is critical. The target compound is a derivative of guaiacol (B22219) (2-methoxyphenol). Its isomer, 3-methoxyphenol, would exhibit different reactivity, particularly in oxidative coupling, due to the different electronic distribution and available coupling sites on the aromatic ring. nih.gov

Linkage of the Side Chain: A key isomeric difference exists between 2-methoxy-4-(propoxymethyl)phenol and 2-methoxy-4-propylphenol (B1219966). In the former, the propyl group is part of a propoxy ether linked to a methylene (B1212753) group on the ring (C-O-C linkage). In the latter, the propyl group is bonded directly to the aromatic ring (C-C linkage). This seemingly small difference leads to significant changes in chemical properties, including polarity, solubility, and metabolic stability. The ether linkage in the target compound is potentially susceptible to cleavage under acidic conditions, a reactivity not present in its C-alkylated isomer.

Analog Variation: Varying the length of the alkyl group in the alkoxymethyl side chain (e.g., methoxymethyl vs. ethoxymethyl vs. propoxymethyl) also modulates the compound's properties. Increasing the alkyl chain length generally increases lipophilicity, which can affect solubility, membrane permeability, and interactions with biological targets.

Research on Natural Occurrence and Biosynthetic Pathways

Methodologies for Identification and Isolation from Specific Biological Matrices

The identification and isolation of a specific phenolic compound like 2-methoxy-4-(propoxymethyl)phenol from a complex biological matrix, such as a plant extract, requires a multi-step approach combining various analytical techniques. dntb.gov.uaresearchgate.net The initial step typically involves extraction from the biological source using solvents of varying polarities. nih.gov

For volatile and semi-volatile phenols, headspace analysis is a common and effective method. polymersolutions.com Techniques such as static headspace or dynamic headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying volatile organic compounds (VOCs) in a sample. nih.govfrontiersin.orgnih.gov This approach is particularly suitable for analyzing the aromatic profile of plants and foodstuffs. youtube.com

Once an extract is obtained, chromatographic techniques are employed for separation. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of phenolic compounds. nih.gov For structural elucidation and unambiguous identification, spectroscopy methods are indispensable. Mass Spectrometry (MS), often coupled with GC or LC, provides information about the molecular weight and fragmentation pattern of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is then used to determine the precise molecular structure.

Table 1: Methodologies for Identification and Isolation of Phenolic Compounds

| Technique | Purpose | Application to 2-methoxy-4-(propoxymethyl)phenol |

|---|---|---|

| Solvent Extraction | Initial removal of compounds from the biological matrix. | Extracting the compound from plant tissues using solvents like ethanol, methanol, or ethyl acetate (B1210297). usda.gov |

| Headspace-GC-MS | Identification of volatile and semi-volatile compounds. | Detecting and identifying the compound in the volatile profile of a plant. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the compound from a complex mixture. dntb.gov.ua | Isolating the pure compound from a crude plant extract. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the isolated compound. | Confirming the precise arrangement of atoms in the molecule. |

Elucidation of Biosynthetic Precursors and Enzymatic Pathways Leading to Related Phenols

The biosynthesis of phenolic compounds in plants is a complex process that originates from primary metabolism. researchgate.net The shikimate pathway is the central route for the production of aromatic amino acids, which are the precursors to a vast array of secondary metabolites, including phenols. nih.govoup.comfrontiersin.org It is estimated that a significant portion of all carbon fixed by plants is channeled through this pathway. nih.govfrontiersin.org

The biosynthesis of guaiacol (B22219) (2-methoxyphenol) and its derivatives, which are structurally related to 2-methoxy-4-(propoxymethyl)phenol, typically begins with the amino acid L-phenylalanine. wikipedia.org A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to key intermediates such as ferulic acid and vanillin (B372448). wikipedia.orgnih.govproquest.com These intermediates can then be further modified to produce a variety of phenolic compounds. nih.gov

The formation of the methoxy (B1213986) group is catalyzed by O-methyltransferases (OMTs), a large family of enzymes that play a crucial role in the biosynthesis of many secondary metabolites in plants. nih.gov The propoxymethyl group at the 4-position of 2-methoxy-4-(propoxymethyl)phenol is less common in natural products, and its specific biosynthetic pathway has not been elucidated. It would likely involve a series of enzymatic modifications of a more common phenylpropanoid precursor.

Table 2: Potential Biosynthetic Precursors and Key Enzyme Families for Related Phenols

| Precursor/Enzyme Family | Role in Biosynthesis |

|---|---|

| L-Phenylalanine | Primary precursor for the phenylpropanoid pathway. wikipedia.org |

| Shikimic Acid | Key intermediate in the shikimate pathway leading to aromatic amino acids. oup.com |

| Ferulic Acid | A common intermediate in the biosynthesis of vanillin and other phenolic compounds. nih.gov |

| Vanillin | A key intermediate that can be further modified to produce various guaiacol-type compounds. nih.gov |

| O-Methyltransferases (OMTs) | Enzymes that catalyze the transfer of a methyl group to a hydroxyl group, forming a methoxy group. nih.gov |

Ecological and Chemical Ecology Investigations related to Natural Production

Volatile organic compounds (VOCs), including a wide range of phenolic compounds, play a critical role in the interactions between plants and their environment. nih.govnih.gov These compounds can act as attractants for pollinators, deterrents against herbivores, or as antimicrobial agents. nih.govoup.com The study of these interactions is known as chemical ecology. ijzi.net

Phenylpropanoids, the class of compounds to which 2-methoxy-4-(propoxymethyl)phenol belongs, are known to have diverse ecological functions. wikipedia.orgfrontiersin.org They contribute to plant defense against pests and diseases and are involved in responses to abiotic stresses such as UV radiation and temperature fluctuations. nih.govmdpi.com

Investigations into the ecological role of a specific compound like 2-methoxy-4-(propoxymethyl)phenol would involve a series of experiments to determine its effects on other organisms. This could include bioassays to test for insect repellency or attraction, antimicrobial activity, and allelopathic effects (the influence on the growth of other plants). The release of the compound in response to environmental stimuli, such as herbivore damage or pathogen attack, would also be a key area of investigation. oup.comfrontiersin.org

Table 3: Potential Ecological Roles of Volatile Phenolic Compounds

| Ecological Role | Description |

|---|---|

| Pollinator Attraction | Floral scents, often containing phenolic compounds, can attract insects and other animals for pollination. nih.gov |

| Herbivore Deterrence | Many phenolic compounds are toxic or unpalatable to insects and other herbivores, providing a chemical defense for the plant. oup.com |

| Antimicrobial Defense | Phenolic compounds can inhibit the growth of pathogenic fungi and bacteria. frontiersin.org |

| Allelopathy | The release of phenolic compounds into the soil can inhibit the germination and growth of competing plants. |

| Stress Response | The production of phenolic compounds can be induced by various environmental stresses, helping the plant to cope with adverse conditions. mdpi.com |

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of 2-methoxy-4-(propoxymethyl)phenol and its parent compound, guaiacol (B22219), at trace levels are crucial for various applications, including environmental monitoring and quality control in the food and fragrance industries. While current methods like High-Performance Liquid Chromatography (HPLC) are effective, there is a continuous drive to develop more sensitive and efficient techniques.

Future research is likely to focus on:

Hyphenated Spectroscopic Methods: The coupling of chromatographic techniques with advanced mass spectrometry (e.g., LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy can provide unambiguous structural elucidation and quantification even in complex matrices. researchgate.net

Sensor-Based Technologies: The development of novel sensors, potentially utilizing surface acoustic wave devices or electrochemical principles, could offer real-time, in-situ analysis of guaiacol derivatives.

Advanced Spectrofluorimetric Techniques: Further exploration of spectrofluorimetry could lead to highly sensitive and selective analytical methods for guaiacol derivatives in various preparations. nih.gov

A comparative overview of current and emerging analytical techniques is presented below:

| Analytical Technique | Principle | Current Application Status | Future Potential |

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Widely used for routine analysis. sielc.com | Optimization for higher throughput and resolution. |

| GC-MS | Separation based on volatility and polarity, identification by mass fragmentation. | Standard method for volatile derivatives. | Miniaturization for portable analysis. |

| LC-MS/MS | High-resolution separation with highly sensitive and specific mass detection. | Increasingly used for complex samples and trace analysis. researchgate.net | Broader application in metabolomics and environmental screening. |

| NMR Spectroscopy | Structural elucidation based on nuclear spin properties. | Primarily for pure compound characterization. researchgate.net | Enhanced sensitivity through cryoprobes and higher field magnets for mixture analysis. |

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 2-methoxy-4-(propoxymethyl)phenol and its precursors, such as guaiacol, is an area of active research, with a strong emphasis on developing greener and more efficient chemical processes.

Key areas of exploration include:

Catalytic Methylation and Etherification: Research into novel catalysts, such as complex oxides and hydrotalcites, for the selective methylation of catechol to produce guaiacol is ongoing. researchgate.net Similarly, green chemistry approaches for etherification reactions are being investigated to improve yields and reduce waste. rsc.org

Biocatalysis: The use of enzymes as catalysts in the synthesis of guaiacol derivatives offers a highly selective and environmentally friendly alternative to traditional chemical methods.

Renewable Feedstocks: There is growing interest in producing guaiacol and its derivatives from renewable biomass sources like lignin (B12514952), which would contribute to a more sustainable chemical industry. researchgate.netmdpi.com For instance, ferulic acid, derived from lignin, can be converted to 2-methoxy-4-vinylphenol (B128420) (MVP), a versatile monomer platform. mdpi.com

The table below summarizes some of the synthetic approaches being explored:

| Synthetic Approach | Reactants | Catalyst/Conditions | Key Advantages |

| Catalytic Methylation of Catechol | Catechol, Dimethyl Carbonate | Alumina, 553 K | Good selectivity for guaiacol. researchgate.net |

| Phase-Transfer Catalysis | Pyrocatechol, Methylcarbonate | Poly(oxyethylene glycol) 400, Basic catalyst | High purity of guaiacol product. google.com |

| Guerbet Coupling and Etherification | Ethanol | Calcium hydroxyapatite, Amberlyst™ 70 | Production of distillate-range ethers from biomass-derived alcohols. rsc.org |

| Decarboxylation of Ferulic Acid | Ferulic Acid | - | Produces the versatile monomer 2-methoxy-4-vinylphenol (MVP). mdpi.com |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

To fully harness the potential of 2-methoxy-4-(propoxymethyl)phenol and its analogs, a fundamental understanding of their reaction mechanisms and structure-property relationships is essential. The integration of computational modeling with experimental studies provides a powerful synergy for achieving this.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT is being used to investigate the reaction mechanisms of guaiacol hydrogenation and decomposition on various catalyst surfaces, providing insights into reaction pathways and energetics. osti.govresearchgate.net These theoretical studies can help in the rational design of more efficient catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and interactions of these molecules with biological targets or in different solvent environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models for the biological activity of new analogs. nih.govexplorationpub.com

An example of the insights gained from computational studies is the investigation of guaiacol hydrogenation over a Pt(111) catalyst, which suggests that catechol is the preferred product at 573 K. osti.govacs.org

Rational Design of Targeted Analogs Based on Refined SAR Insights

Building upon a deeper mechanistic understanding, the rational design of novel analogs of 2-methoxy-4-(propoxymethyl)phenol with specific biological activities is a key future direction. This involves leveraging structure-activity relationship (SAR) studies to systematically modify the chemical structure to enhance desired properties and minimize off-target effects.

Promising areas for the rational design of analogs include:

Anti-inflammatory and Anti-cancer Agents: Starting from lead compounds like (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), novel synthetic analogs such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) have been designed and shown to possess potent anti-arthritic and anti-cancer activities. nih.govoncotarget.comnih.gov

Enzyme Inhibitors: By understanding the interactions of guaiacol derivatives with the active sites of enzymes like carbonic anhydrase, it is possible to design more potent and selective inhibitors. tandfonline.com

Probes for Biological Mechanisms: The synthesis of specifically designed analogs can serve as molecular probes to identify and study the biological targets and mechanisms of action of the parent compounds. nih.gov

The development of new analogs often involves a multi-step process of design, synthesis, and biological evaluation, as exemplified by the creation of MMPP from BHPB. nih.govoncotarget.com SAR studies are crucial in this process, helping to identify key structural features responsible for biological activity. nih.govnih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-4-(propoxymethyl)phenol?

The compound can be synthesized via alkylation of a phenolic precursor. For example, analogous to the synthesis of 2-methoxy-4-(2-propenyl)phenol (eugenol), where O-methoxyphenol reacts with allyl bromide followed by thermal rearrangement . For the propoxymethyl derivative, propyl bromide or a propoxymethylating agent (e.g., chloromethyl propyl ether) could be used under basic conditions (e.g., K₂CO₃ in DMF). Purification may involve column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Confirm purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing 2-methoxy-4-(propoxymethyl)phenol?

- 1H/13C NMR : To identify substituents on the aromatic ring (e.g., methoxy, propoxymethyl) and confirm regiochemistry. Compare with similar phenolic compounds like 2-methoxy-4-(methoxymethyl)phenol .

- FT-IR : Detect functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-O-C in methoxy/propoxymethyl groups).

- GC-MS : Verify molecular weight and fragmentation patterns. For example, eugenol derivatives show characteristic peaks at m/z 164 (M⁺) .

Q. How should solubility and stability be optimized for experimental handling?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, ethyl acetate) based on analogs like 2-methoxy-4-vinylphenol . For aqueous stability, avoid alkaline conditions, as phenolic compounds may oxidize or dimerize. Store under inert gas (N₂/Ar) at -20°C. Pre-purge solvents with inert gases to minimize oxidation .

Advanced Research Questions

Q. What experimental strategies can elucidate the antioxidant mechanisms of 2-methoxy-4-(propoxymethyl)phenol?

- In vitro assays : Use DPPH/ABTS radical scavenging assays to quantify antioxidant capacity. Compare with reference compounds (e.g., ascorbic acid).

- Cellular models : Track reactive oxygen species (ROS) in cell lines (e.g., HEK293) using fluorescent probes (e.g., DCFH-DA).

- Structural analysis : Compare with phenolic analogs (e.g., eugenol acetate) to assess how the propoxymethyl group influences electron-donating capacity .

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

- Systematic stability studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at timed intervals.

- Degradation product analysis : Use LC-MS to identify byproducts (e.g., quinones from oxidation).

- Cross-validate conditions : Compare results with structurally similar compounds like 2-methoxy-4-(methoxymethyl)phenol, which may hydrolyze under acidic/basic conditions .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Molecular docking : Model binding affinities with proteins (e.g., cytochrome P450) using software like AutoDock. Validate with mutagenesis studies.

- Kinetic assays : Measure enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) via spectrophotometric methods.

- Metabolic profiling : Use liver microsomes to identify phase I/II metabolites, guided by protocols for eugenol derivatives .

Q. How can the compound’s potential as a drug delivery carrier be evaluated?

- Lipophilicity studies : Determine logP values (shake-flask method) to assess membrane permeability.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles and evaluate release kinetics (e.g., dialysis bag method).

- In vivo testing : Use rodent models to study bioavailability and tissue distribution, referencing methods for phenolic prodrugs .

Methodological Notes

- Contradiction Handling : Conflicting data on stability or bioactivity should be addressed through controlled replication studies and meta-analysis of existing literature on analogous compounds (e.g., eugenol, isoeugenol) .

- Advanced Instrumentation : For mechanistic studies, combine techniques like ESR spectroscopy (radical trapping) and X-ray crystallography (protein-ligand complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.